molecular formula C23H21ClN2O3 B244625 N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide

Katalognummer: B244625
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: XKGUDQFNLINMFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorobenzoyl group, a methoxyphenyl group, and a dimethylbenzamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-methoxyaniline to form an intermediate product. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of N-{4-[(2-hydroxybenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide.

    Reduction: Formation of N-{4-[(2-benzylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide.

    Substitution: Formation of N-{4-[(2-hydroxybenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide or N-{4-[(2-aminobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide.

Wissenschaftliche Forschungsanwendungen

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethylbenzamide
  • N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide
  • N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzoic acid

Uniqueness

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C23H21ClN2O3

Molekulargewicht

408.9 g/mol

IUPAC-Name

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H21ClN2O3/c1-14-8-9-16(12-15(14)2)22(27)25-17-10-11-20(21(13-17)29-3)26-23(28)18-6-4-5-7-19(18)24/h4-13H,1-3H3,(H,25,27)(H,26,28)

InChI-Schlüssel

XKGUDQFNLINMFB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.